![molecular formula C15H24ClNO4 B055860 Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride CAS No. 83281-59-8](/img/structure/B55860.png)
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride
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Overview
Description
"Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride" is a chemical compound involved in various synthetic and analytical studies due to its potential biological activities. The synthesis and characterization of related compounds have been a subject of interest for developing novel therapeutic agents and understanding their chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to "Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride" involves multiple steps, including reactions like the Vilsmeier formylation, Claisen-Schmidt condensation, and various cyclization processes to introduce specific functional groups and achieve the desired molecular architecture. Techniques such as reductive amination, acetylation, and esterification are commonly employed in these syntheses (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using spectroscopic methods such as IR, UV, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These analytical techniques provide detailed information about the compound's functional groups, molecular geometry, and the electronic environment of atoms within the molecule. For example, the characterization of chalcone derivatives through single-crystal X-ray diffraction reveals insights into their molecular geometry and intermolecular interactions (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride" and its analogs can vary widely, encompassing hydroxylation, esterification, and N-alkylation, among others. These reactions are often catalyzed by acids, bases, or specific catalysts like silver acetate, depending on the desired transformation. The introduction of various substituents through these reactions can significantly alter the compound's physical and chemical properties, enabling the exploration of its potential biological activities (Dewi Susanti et al., 2012).
Scientific Research Applications
Chemical Behavior and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Research on parabens, which are chemical preservatives similar in broad function to the inquiry, highlights the importance of understanding chemical compounds' behaviors in aquatic environments. Parabens, due to their widespread use, have been studied for their persistence and effects in water bodies, showing that while they can be biodegraded, they still persist at low concentrations. This type of research is critical for environmental monitoring and regulation to prevent potential ecological and health impacts (Haman et al., 2015).
Sorption to Soil and Organic Matter Understanding how chemical compounds interact with soil and organic matter is crucial for assessing environmental risks and behaviors. Studies on herbicides show how these interactions can affect the mobility and degradation of chemicals in the environment, which is vital for managing contamination and exposure risks (Werner et al., 2012).
Pharmaceutical Applications and Toxicity
Antimicrobial Compounds and By-Products Investigating the occurrence and toxicity of antimicrobial compounds like triclosan in the environment not only informs on the direct effects of these compounds but also on their breakdown products and potential resistance development. Such studies are important for assessing long-term impacts on health and the environment, highlighting the need for careful consideration of chemical use in pharmaceuticals and personal care products (Bedoux et al., 2012).
Advanced Treatment Technologies Research into the treatment of wastewater from the pesticide industry shows the complexity of removing toxic pollutants, including various herbicides and pesticides, from water. This highlights the importance of developing and implementing effective treatment technologies to mitigate environmental and health risks associated with industrial waste (Goodwin et al., 2018).
Mechanism of Action
Target of Action
The primary target of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride, also known as Esmolol hydrochloride, is the beta-1 adrenergic receptors located in cardiac muscle . These receptors play a crucial role in regulating the heart’s contractility and rate .
Mode of Action
Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors . By binding to these receptors, it prevents the action of two naturally occurring substances: epinephrine and norepinephrine . This interaction results in a reduction in the contractility and cardiac rate of heart muscle .
Biochemical Pathways
The blocking of beta-1 adrenergic receptors leads to a decrease in cardiac output and myocardial oxygen demands . This agent also decreases sympathetic output centrally and blocks renin secretion
Pharmacokinetics
Its competitive blocking of beta-1 adrenergic receptors suggests that it has a significant impact on bioavailability, as it directly interacts with these receptors in cardiac muscle .
Action Environment
It’s also important to note that safety precautions should be taken when handling this compound, including ensuring adequate ventilation and avoiding dust formation .
properties
IUPAC Name |
methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVNMKALCGOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |
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